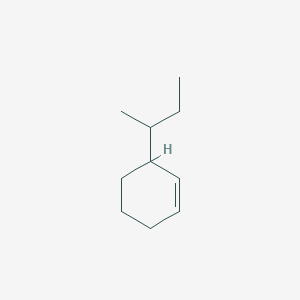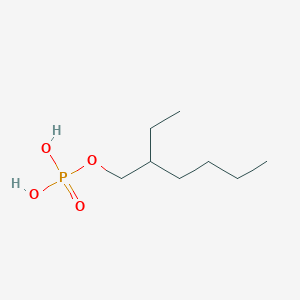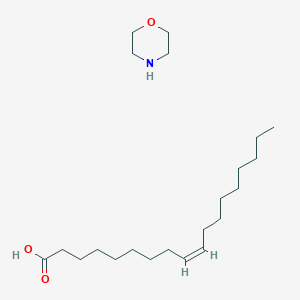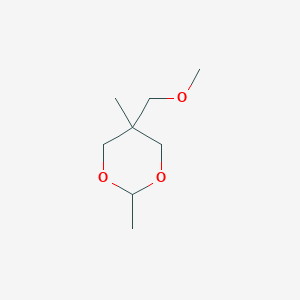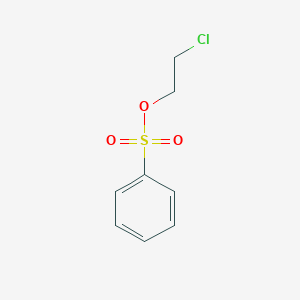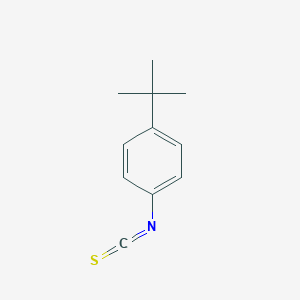![molecular formula C10H6N2O4S B093764 benzo[g][1,2,3]benzoxadiazole-5-sulfonic acid CAS No. 117-70-4](/img/structure/B93764.png)
benzo[g][1,2,3]benzoxadiazole-5-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
benzo[g][1,2,3]benzoxadiazole-5-sulfonic acid is a heterocyclic compound that features a naphthalene ring fused with an oxadiazole ring and a sulfonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzo[g][1,2,3]benzoxadiazole-5-sulfonic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-naphthol with nitrous acid to form a diazonium salt, which then undergoes cyclization with a suitable reagent to form the oxadiazole ring. The sulfonic acid group is introduced through sulfonation reactions using reagents like sulfuric acid or chlorosulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes, where the naphthalene derivative is treated with sulfur trioxide or oleum. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
benzo[g][1,2,3]benzoxadiazole-5-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield naphthoquinones, while reduction can produce naphthols or other reduced derivatives .
Applications De Recherche Scientifique
benzo[g][1,2,3]benzoxadiazole-5-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzo[g][1,2,3]benzoxadiazole-5-sulfonic acid involves its interaction with specific molecular targets and pathways. For instance, its cytotoxic effects on cancer cells may be due to its ability to interfere with cellular processes such as DNA replication or protein synthesis. The compound’s fluorescent properties are attributed to its unique electronic structure, which allows it to absorb and emit light at specific wavelengths .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphth[1,2-d]imidazoles: These compounds also feature a naphthalene ring fused with a heterocyclic ring and have shown promising biological activities.
Naphth[2,1-d]oxazoles: Similar in structure but with an oxazole ring instead of an oxadiazole ring, these compounds are used in various chemical and biological applications.
Uniqueness
benzo[g][1,2,3]benzoxadiazole-5-sulfonic acid is unique due to the presence of the oxadiazole ring and the sulfonic acid group, which confer distinct chemical and physical properties. These features make it particularly useful in applications requiring specific reactivity and solubility characteristics .
Propriétés
Numéro CAS |
117-70-4 |
|---|---|
Formule moléculaire |
C10H6N2O4S |
Poids moléculaire |
250.23 g/mol |
Nom IUPAC |
benzo[g][1,2,3]benzoxadiazole-5-sulfonic acid |
InChI |
InChI=1S/C10H6N2O4S/c13-17(14,15)9-5-8-10(16-12-11-8)7-4-2-1-3-6(7)9/h1-5H,(H,13,14,15) |
Clé InChI |
OIDKWKZBMQUGNQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC3=C2ON=N3)S(=O)(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC3=C2ON=N3)S(=O)(=O)O |
Key on ui other cas no. |
117-70-4 |
Synonymes |
naphth[2,1-d]-1,2,3-oxadiazole-5-sulphonic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




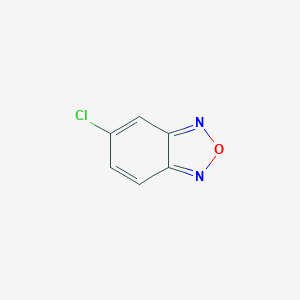
![[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate](/img/structure/B93689.png)
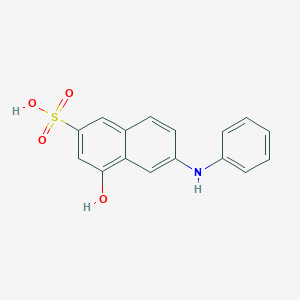
![6-Azoniaspiro[5.5]undecane](/img/structure/B93692.png)
